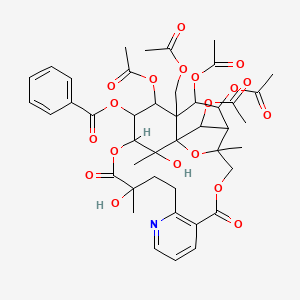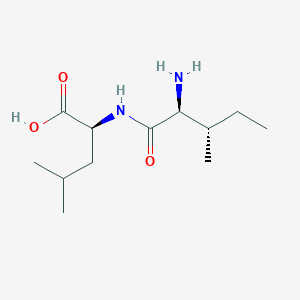
Ile-Leu
Vue d'ensemble
Description
Ile-Leu, also known as Isoleucylleucine , is a dipeptide composed of the amino acids isoleucine (Ile) and leucine (Leu). These two amino acids share the same molecular weight but have different structures, which can significantly influence protein functions . To thoroughly characterize a protein of interest, researchers need to carefully examine each Ile/Leu position in the protein sequence .
Synthesis Analysis
The synthesis of Ile-Leu involves the use of selectively labeled amino acid precursors or the addition of selectively labeled amino acids . The assignment of methyl groups, a prerequisite for functional analysis, employs different strategies . For instance, protocols for efficient methyl labeling have been developed based on the use of selectively labeled amino acid precursors (Ile, Leu, Val) or on the addition of selectively labeled amino acids (Ala, Met, Thr) .
Molecular Structure Analysis
Although Ile and Leu share the same molecular weight, their different structures may dramatically influence protein functions . The structural mechanism of Ile-Leu has been investigated using molecular dynamics simulations . The distinct hydrophobic side chain symmetries of Leu and Ile can cause the interaction network to redistribute, offering effective conformation transduction .
Chemical Reactions Analysis
The fragmentations of Ile-Leu have been systematically investigated using collision-induced dissociation (CID) tandem mass spectrometry . The three structural isomers can be distinguished by their CID MS/MS spectra .
Physical And Chemical Properties Analysis
Ile-Leu has a molecular formula of C12H24N2O3, an average mass of 244.331 Da, and a monoisotopic mass of 244.178696 Da . The physical-chemical properties of residues in Ile-Leu have been analyzed to obtain interface propensities of residues and to find differences in the distribution of five quantitative descriptors for amino acid residues .
Applications De Recherche Scientifique
Neurotrophic Effects
Ile-Leu has been investigated for its potential in neurobiology, particularly in the context of neurotrophic factors. Research by Niwa et al. (2007) found that Leu-Ile, a dipeptide, can induce the expression of glial cell line-derived neurotrophic factor (GDNF) and tumor necrosis factor-alpha (TNF-alpha). This suggests its potential as a therapeutic agent for methamphetamine-induced dependence (Niwa et al., 2007). Additionally, Nitta et al. (2004) discovered that hydrophobic dipeptide Leu‐Ile can protect against neuronal death by inducing BDNF and GDNF synthesis in cultured neurons, highlighting its neuroprotective potential (Nitta et al., 2004).
Molecular Biology and Protein Studies
In molecular biology, specifically in the field of NMR spectroscopy, Hu et al. (2012) developed NMR experiments to achieve separation of the methyl resonances of Val and Leu, labeled using α-ketoisovalerate or acetolactate. This is critical in studying high molecular weight proteins (Hu et al., 2012). Tugarinov and Kay (2003) presented NMR experiments for assigning methyl (13)C and (1)H chemical shifts from Ile, Leu, and Val in large proteins, enhancing our understanding of protein structure and interactions (Tugarinov & Kay, 2003).
Pharmacokinetics and Biochemistry
The pharmacokinetics of BCAAs like Leu, Ile, and Val have been studied, with applications in dietary supplements and clinical treatments. Wang et al. (2015) developed an HPLC-MS/MS method for simultaneous determination of Leu, Ile, and Val in Beagle dog plasma, aiding in pharmacokinetic studies (Wang et al., 2015).
Application in Metabolic Engineering
McAtee et al. (2015) highlighted the use of isotope labeling experiments (ILEs) and (13)C flux analysis in metabolic engineering, which can be applied to Leu and Ile. This approach is useful for identifying pathways for targeted engineering in host cell factories (McAtee, Jazmin, & Young, 2015).
Nutritional and Metabolic Effects
In nutrition, the effects of dietary Leu and Ile on metabolism and growth have been studied. Ma et al. (2020) explored how dietary supplementation with Leu or Ile affected lipid metabolism and obesity management in mice (Ma et al., 2020).
Safety And Hazards
Orientations Futures
The exact function and binding partners of Ile-Leu remain unknown, providing a basis for future NMR studies of protein-protein interactions to elucidate the molecular mechanism of double membrane vesicle (DMV) formation . This could have broader implications for understanding the role of Ile-Leu in various biological processes and diseases.
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXCSQZLLIOCI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427071 | |
| Record name | Isoleucyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ile-Leu | |
CAS RN |
26462-22-6 | |
| Record name | Isoleucyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




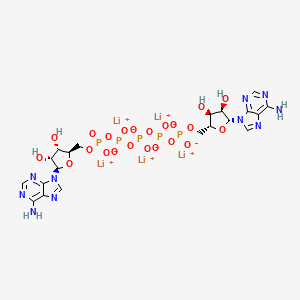
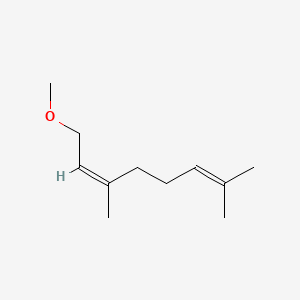
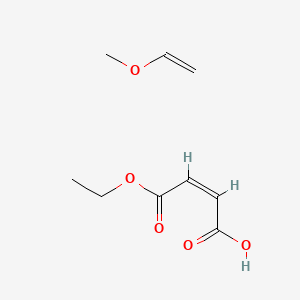
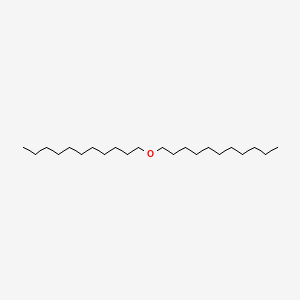

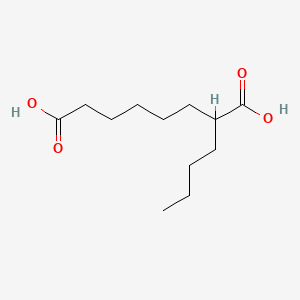

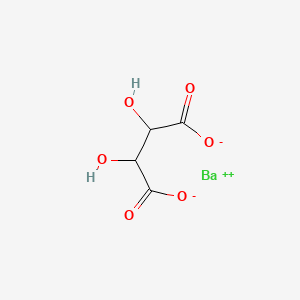


![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)
